
1-(3,5-Difluorophenyl)-N-(1-methylpyrazol-4-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Difluorophenyl)-N-(1-methylpyrazol-4-yl)methanesulfonamide, commonly known as DFP-10825, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. DFP-10825 is a sulfonamide derivative that has been synthesized through a series of chemical reactions.
Mechanism of Action
DFP-10825 exerts its effects through the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, DFP-10825 reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
DFP-10825 has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the production of prostaglandins, leading to its anti-inflammatory and analgesic effects. DFP-10825 has also been shown to selectively bind to cancer cells, making it a potential candidate for imaging and targeted therapy.
Advantages and Limitations for Lab Experiments
DFP-10825 has several advantages and limitations for lab experiments. The compound has been shown to have good solubility in water and organic solvents, making it easy to work with in the lab. DFP-10825 has also been shown to have good stability under various conditions, making it suitable for long-term storage. However, the compound has limited bioavailability, which may affect its efficacy in vivo.
Future Directions
DFP-10825 has several potential future directions. The compound has been shown to have potential applications in the treatment of pain and inflammation, as well as in cancer imaging and targeted therapy. Future research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, future research could focus on improving the bioavailability of DFP-10825 to improve its efficacy in vivo. Finally, future research could focus on exploring the potential of DFP-10825 in other fields, such as neurodegenerative diseases and infectious diseases.
Conclusion
In conclusion, DFP-10825 is a sulfonamide derivative that has gained considerable attention in the scientific community due to its potential applications in various fields. The compound has been synthesized through a series of chemical reactions and has been extensively studied for its potential applications in the treatment of pain and inflammation, as well as in cancer imaging and targeted therapy. DFP-10825 exerts its effects through the inhibition of COX-2, leading to its anti-inflammatory and analgesic effects. The compound has several advantages and limitations for lab experiments, and future research could focus on optimizing the synthesis method, improving the bioavailability, and exploring the potential of DFP-10825 in other fields.
Synthesis Methods
DFP-10825 has been synthesized through a series of chemical reactions. The synthesis method involves the reaction of 3,5-difluoroaniline with 1-methylpyrazol-4-carboxylic acid to form 1-(3,5-difluorophenyl)-N-(1-methylpyrazol-4-yl)carboxamide. This compound is then reacted with methanesulfonyl chloride to form DFP-10825. The synthesis method has been optimized to yield a high purity product with good yield.
Scientific Research Applications
DFP-10825 has been extensively studied for its potential applications in various fields. The compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. DFP-10825 has also been studied for its potential use as a diagnostic tool for cancer. The compound has been shown to selectively bind to cancer cells, making it a potential candidate for imaging and targeted therapy.
properties
IUPAC Name |
1-(3,5-difluorophenyl)-N-(1-methylpyrazol-4-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O2S/c1-16-6-11(5-14-16)15-19(17,18)7-8-2-9(12)4-10(13)3-8/h2-6,15H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLXOZXPEUOAHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NS(=O)(=O)CC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-difluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2775391.png)
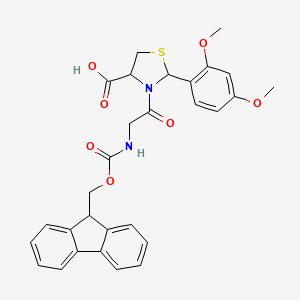

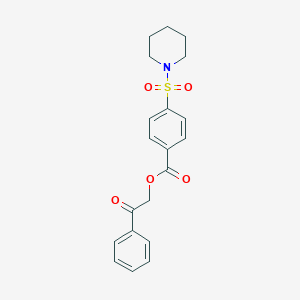
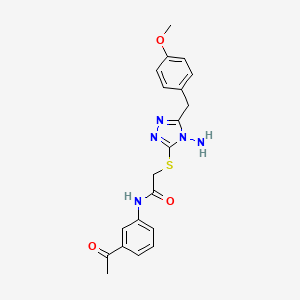
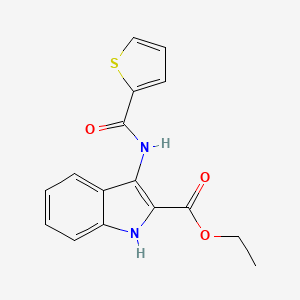
![N-(4-bromo-3-methylphenyl)-2-(4-methyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2775401.png)
![{3-[4-(Aminomethyl)-2-methoxyphenoxy]propyl}dimethylamine](/img/structure/B2775402.png)
![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2775405.png)
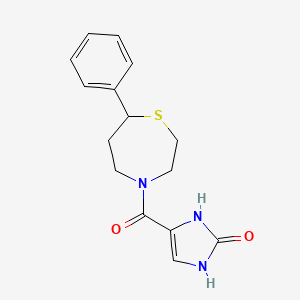

![1-[1-(4-Fluoro-phenyl)-propyl]-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B2775411.png)